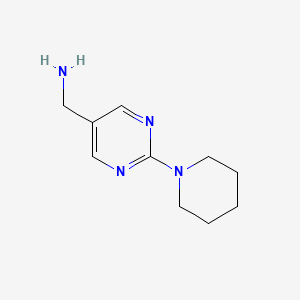
3-Tert-butyl-5-(cyclopropylmethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl-5-(cyclopropylmethoxy)phenol is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropylmethoxy group, and a phenol moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-5-(cyclopropylmethoxy)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of supercritical carbon dioxide as a solvent and charcoal-supported rhodium catalysts can also be employed for stereoselective hydrogenation processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-Tert-butyl-5-(cyclopropylmethoxy)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phenol group into a quinone derivative.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
3-Tert-butyl-5-(cyclopropylmethoxy)phenol is utilized in various scientific research fields:
Medicine: Research explores its potential therapeutic applications, including its role as an antioxidant or anti-inflammatory agent.
Industry: It is used in the synthesis of polymers and other industrial chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Tert-butyl-5-(cyclopropylmethoxy)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The tert-butyl and cyclopropylmethoxy groups can modulate the compound’s lipophilicity and steric properties, affecting its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Tert-butylphenol: Similar structure but lacks the cyclopropylmethoxy group.
3,5-Di-tert-butylphenol: Contains two tert-butyl groups but no cyclopropylmethoxy group.
3-Tert-butyl-4-hydroxyanisole: Similar phenol structure with a methoxy group instead of a cyclopropylmethoxy group.
Uniqueness
3-Tert-butyl-5-(cyclopropylmethoxy)phenol is unique due to the presence of both the tert-butyl and cyclopropylmethoxy groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C14H20O2 |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
3-tert-butyl-5-(cyclopropylmethoxy)phenol |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)11-6-12(15)8-13(7-11)16-9-10-4-5-10/h6-8,10,15H,4-5,9H2,1-3H3 |
Clé InChI |
IIYNTUYKJFFGSR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)OCC2CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




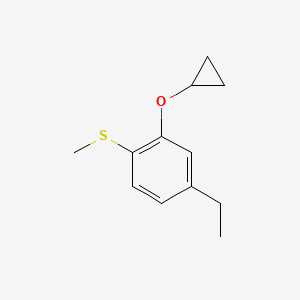
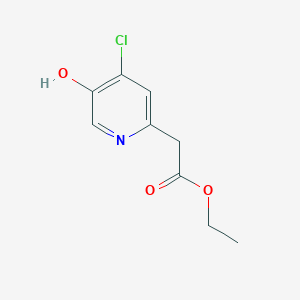
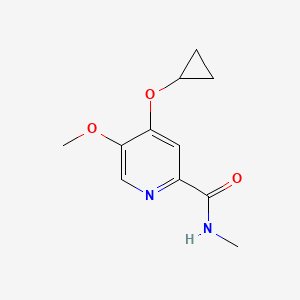
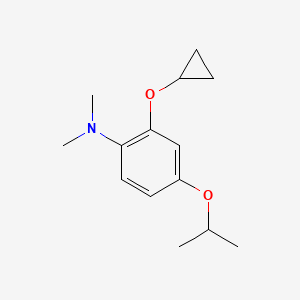

![2-(2-[4-(Tert-butoxycarbonyl)piperazin-1-YL]pyrimidin-5-YL)ethanamine](/img/structure/B14848806.png)
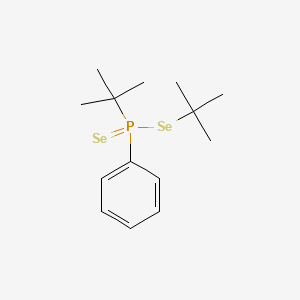
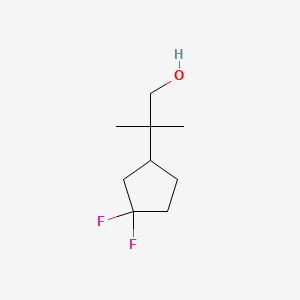
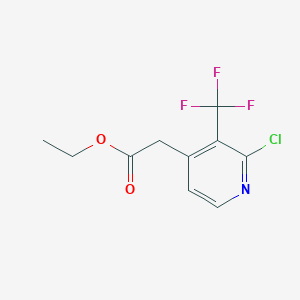
![2-(Benzylthio)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14848841.png)

